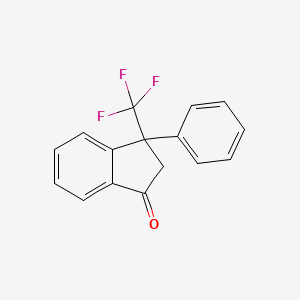
3-Phenyl-3-(trifluoromethyl)indan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-3-(trifluoromethyl)indan-1-one: is a chemical compound with the molecular formula C16H11F3O and a molecular weight of 276.25 g/mol . This compound belongs to the class of indanones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-(trifluoromethyl)indan-1-one can be achieved through various methods. One common approach involves the Nazarov reaction , which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids . For example, a Nazarov reaction of chalcone in the presence of trifluoroacetic acid can yield 6-methoxy-3-phenyl-1-indanone .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions: 3-Phenyl-3-(trifluoromethyl)indan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Substitution reactions can introduce different functional groups into the indanone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: In chemistry, 3-Phenyl-3-(trifluoromethyl)indan-1-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound and its derivatives have shown potential in various biological applications, including antiviral, anti-inflammatory, and anticancer activities . They can be used in the development of new drugs for the treatment of diseases such as Alzheimer’s and cardiovascular disorders .
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as increased stability and resistance to degradation .
作用機序
The mechanism of action of 3-Phenyl-3-(trifluoromethyl)indan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s pharmacological properties by increasing its lipophilicity and metabolic stability . This allows the compound to effectively interact with target proteins and enzymes, leading to desired biological effects.
類似化合物との比較
- 3-Phenyl-1-indanone
- 3-(Trifluoromethyl)indan-1-one
- 6-Methoxy-3-phenyl-1-indanone
Comparison: Compared to other similar compounds, 3-Phenyl-3-(trifluoromethyl)indan-1-one is unique due to the presence of both phenyl and trifluoromethyl groups. This combination enhances its biological activity and makes it a valuable compound for various applications .
特性
分子式 |
C16H11F3O |
|---|---|
分子量 |
276.25 g/mol |
IUPAC名 |
3-phenyl-3-(trifluoromethyl)-2H-inden-1-one |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)15(11-6-2-1-3-7-11)10-14(20)12-8-4-5-9-13(12)15/h1-9H,10H2 |
InChIキー |
JZQJZUAFFRBYPR-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
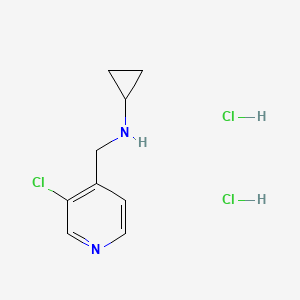
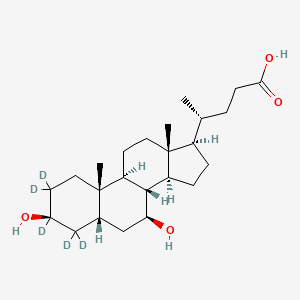

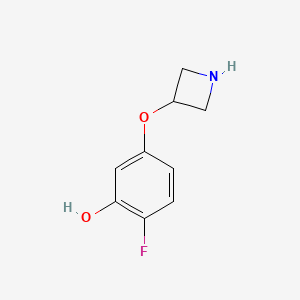
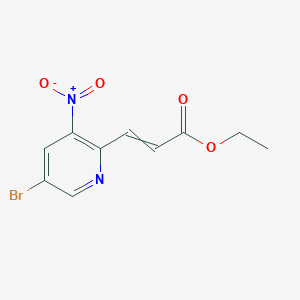

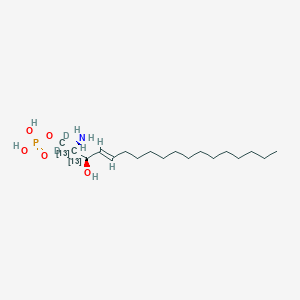
![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-pyrrolidin-3-ylacetamide;hydrochloride](/img/structure/B13722835.png)
